molecular formula C15H11N3O3 B5913996 4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide

4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide

Cat. No. B5913996
M. Wt: 281.27 g/mol
InChI Key: YYWXRAJMLJYOBV-UHFFFAOYSA-N
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Description

4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide, also known as quinolinecarboxamide, is a synthetic compound that has been widely studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a member of the quinoline family, which is known for its diverse biological activities, such as antimalarial, antitumor, and antimicrobial properties.

Scientific Research Applications

Applications in Corrosion Inhibition

Quinoline derivatives, including 4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide, are recognized for their effectiveness as anticorrosive materials. These derivatives show commendable effectiveness against metallic corrosion due to their high electron density and the ability to form stable chelating complexes with metallic surfaces through coordination bonding. The derivatives containing polar substituents such as hydroxyl effectively adsorb and protect metal surfaces from corrosion (Verma, Quraishi, & Ebenso, 2020).

Medicinal Chemistry and Drug Development

The quinoline core structure is a focal point in drug design due to its broad spectrum of bioactivity. Functionalized derivatives of quinoline have been extensively researched and are considered paramount in medicinal chemistry for future drug development. The versatile nature of quinoline and its derivatives offers a multitude of applications in medicinal chemistry, showcasing their potential in treating various diseases and aiding in drug synthesis (Ajani, Iyaye, & Ademosun, 2022).

Applications in Optoelectronic Materials

The integration of quinoline and pyrimidine fragments into π-extended conjugated systems is crucial for developing novel optoelectronic materials. These compounds have shown potential in various applications, including electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Functionalized quinazolines and pyrimidines, structurally related to quinoline, exhibit promising electroluminescent properties and are being explored for use in organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

properties

IUPAC Name

4-hydroxy-2-oxo-N-pyridin-4-yl-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3/c19-13-10-3-1-2-4-11(10)18-15(21)12(13)14(20)17-9-5-7-16-8-6-9/h1-8H,(H,16,17,20)(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYWXRAJMLJYOBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NC3=CC=NC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-2-oxo-N-(pyridin-4-yl)-1,2-dihydroquinoline-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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